molecular formula C13H11IN2O B398700 2-iodo-N-(3-pyridinylmethyl)benzamide

2-iodo-N-(3-pyridinylmethyl)benzamide

Cat. No.: B398700
M. Wt: 338.14g/mol
InChI Key: ZHMZFGRZTMUTFI-UHFFFAOYSA-N
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Description

2-Iodo-N-(3-pyridinylmethyl)benzamide is a benzamide derivative characterized by a 2-iodophenyl group linked to an amide nitrogen, which is further substituted with a 3-pyridinylmethyl moiety. The compound’s pyridinylmethyl group may enhance metal-binding capabilities or modulate interactions in biological systems, as seen in related N,O-bidentate directing groups .

Properties

Molecular Formula

C13H11IN2O

Molecular Weight

338.14g/mol

IUPAC Name

2-iodo-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H11IN2O/c14-12-6-2-1-5-11(12)13(17)16-9-10-4-3-7-15-8-10/h1-8H,9H2,(H,16,17)

InChI Key

ZHMZFGRZTMUTFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Spectral Comparisons

The 2-iodobenzamide core produces distinct NMR and IR signatures. For instance:

  • IR Spectra : All analogs show carbonyl (C=O) stretches near 1650–1680 cm⁻¹, with shifts depending on substituent electronegativity .
  • ¹H NMR : The pyridinylmethyl group in the target compound would exhibit split peaks for methylene protons (δ ~4.5–5.0 ppm), whereas methoxyethyl analogs display signals for –OCH₃ (δ ~3.3 ppm) .
  • ¹³C NMR : The iodine atom deshields adjacent carbons, resulting in characteristic shifts (e.g., C-I at δ ~95–100 ppm) .

Table 2: Spectral Data Highlights

Compound Name ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Reference
2-Iodo-N-(2-methoxyethyl)benzamide δ 3.3 (OCH₃), 3.6 (CH₂) δ 165.9 (C=O), 57.1 (OCH₃)
EB 2–15 (2-iodo-N-(pyridin-3-yl)benzamide) δ 8.5–7.2 (pyridine H) δ 165.9 (C=O), 141.1 (C-I)
2-Iodo-N-(3-methoxyphenyl)benzamide δ 3.8 (OCH₃), 7.4–6.8 (Ar-H) δ 165.9 (C=O), 55.2 (OCH₃)

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